1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O/c1-16(2,3)22-14-11(7-20-22)15(23)21(9-19-14)8-10-4-5-12(17)13(18)6-10/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZLJMHWKXUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3,4-dichlorobenzylamine and tert-butyl acetoacetate under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups, leading to reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl moiety, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*PKC: Protein Kinase C
Key Observations:
- Substituent Effects on Selectivity : The tert-butyl group in the target compound and 1NA-PP1 suggests a role in kinase binding, but the 3,4-dichlorobenzyl substituent may confer distinct steric/electronic interactions compared to 1NA-PP1’s naphthyl group. This could explain differences in isoform specificity .
- Halogen Influence: The 3,4-dichlorobenzyl group in the target compound increases lipophilicity (logP) compared to analogs with single chloro (e.g., 1-(4-chlorobenzyl) in ) or non-halogenated substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Biological Target Diversity : Substituents dictate target specificity. For example, the PDE9 inhibitor () features a trifluoro-methylpropyl group critical for PDE9 binding, while the target compound’s dichlorobenzyl group may favor kinase or antimicrobial targets .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
*Calculated based on substituent contributions.
- Lipophilicity and Bioavailability : The target compound’s dichlorobenzyl group likely improves blood-brain barrier penetration compared to less lipophilic analogs (e.g., ’s piperazinyl derivative) but may increase hepatotoxicity risk .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 2,4-dinitrophenyl in ) exhibit lower thermal stability, whereas tert-butyl and halogenated analogs show improved stability .
Biological Activity
1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H16Cl2N4O
- Molecular Weight : 341.22 g/mol
- Structural Features :
- A pyrazolo[3,4-d]pyrimidine core.
- Substituents include a tert-butyl group and a dichlorobenzyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The starting materials are chosen based on their ability to introduce the necessary functional groups while maintaining the integrity of the pyrazole ring.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity . It has been shown to inhibit specific kinases associated with cancer cell proliferation and survival pathways. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- HT-1080 (fibrosarcoma)
- SGC-7901 (gastric cancer)
The compound's IC50 values against these cell lines range from to , indicating potent antiproliferative effects compared to established drugs like combretastatin A-4 (CA-4), which has an IC50 of .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may possess anti-inflammatory effects . Its interaction with various signaling pathways suggests potential therapeutic benefits in inflammatory diseases. The specific mechanisms remain under investigation but may involve modulation of cytokine release and inhibition of inflammatory mediators.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Compound | Structural Modifications | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and dichlorobenzyl substituents | Potent anticancer activity |
| 1-(tert-butyl)-3-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Different phenyl substituent | Moderate anticancer activity |
| 1-(tert-butyl)-5-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Altered phenyl group | Reduced activity |
This table highlights how variations in substituents can lead to differences in biological potency.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- In vitro Studies : A study demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines at sub-micromolar concentrations .
- Mechanistic Insights : Research involving immunostaining and tubulin polymerization assays revealed that the compound disrupts microtubule dynamics similarly to known antitumor agents like CA-4 .
- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound showed superior potency against specific cancer types while exhibiting lower cytotoxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
